molecular formula C16H27N7O8 B14410974 Asparaginyl-alanyl-glycyl-alanyl-asparagine CAS No. 84619-64-7

Asparaginyl-alanyl-glycyl-alanyl-asparagine

Cat. No.: B14410974
CAS No.: 84619-64-7
M. Wt: 445.43 g/mol
InChI Key: UOJXREHHYNGJEK-JBDRJPRFSA-N
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Description

Asparaginyl-alanyl-glycyl-alanyl-asparagine is a pentapeptide composed of the amino acids asparagine, alanine, and glycine Peptides like this one are essential in various biological processes, including protein synthesis and cellular signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asparaginyl-alanyl-glycyl-alanyl-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

Asparaginyl-alanyl-glycyl-alanyl-asparagine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly methionine and cysteine.

    Deamidation: The asparagine residues can undergo deamidation to form aspartic acid.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Deamidation: Occurs under physiological conditions or can be accelerated by alkaline pH.

Major Products Formed

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acid residues.

    Deamidation: Conversion of asparagine to aspartic acid.

Scientific Research Applications

Asparaginyl-alanyl-glycyl-alanyl-asparagine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of asparaginyl-alanyl-glycyl-alanyl-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-asparagine: A dipeptide with similar properties but shorter chain length.

    Alanyl-asparagine: Another dipeptide with comparable characteristics.

    Glycyl-glutamine: Similar in structure but contains glutamine instead of asparagine.

Uniqueness

Asparaginyl-alanyl-glycyl-alanyl-asparagine is unique due to its specific sequence and the presence of multiple asparagine residues, which can influence its stability and reactivity. Its longer chain length compared to dipeptides allows for more complex interactions and applications.

Properties

CAS No.

84619-64-7

Molecular Formula

C16H27N7O8

Molecular Weight

445.43 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H27N7O8/c1-6(22-15(29)8(17)3-10(18)24)13(27)20-5-12(26)21-7(2)14(28)23-9(16(30)31)4-11(19)25/h6-9H,3-5,17H2,1-2H3,(H2,18,24)(H2,19,25)(H,20,27)(H,21,26)(H,22,29)(H,23,28)(H,30,31)/t6-,7-,8-,9-/m0/s1

InChI Key

UOJXREHHYNGJEK-JBDRJPRFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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